tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate
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Overview
Description
Mechanism of Action
Mode of Action
A related compound, referred to as “compound 44”, has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . It is suggested that the mechanism of antibacterial action involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . Whether tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate shares a similar mode of action is yet to be confirmed.
Result of Action
As mentioned earlier, a related compound has been shown to exhibit bactericidal properties, suggesting potential antimicrobial activity . .
Preparation Methods
The synthesis of tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl piperidin-4-ylcarbamate: This compound has a similar structure but lacks the 2-hydroxybenzyl group, which may result in different chemical and biological properties.
tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate: This compound has a similar piperidine core but with different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAHHZKKTYPMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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